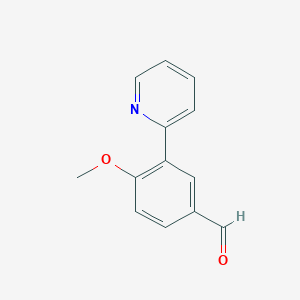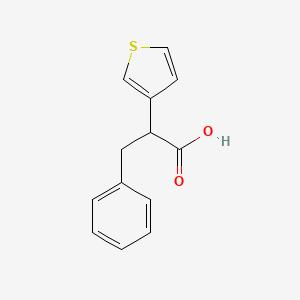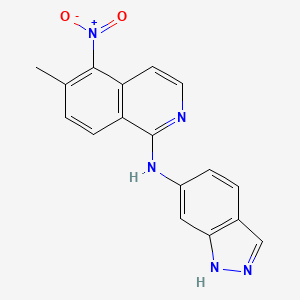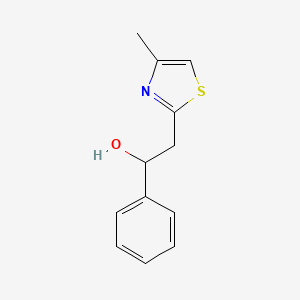
4-Methoxy-3-(pyridin-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a pyridin-2-yl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 2-bromopyridine is first converted to the corresponding Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the desired product after workup and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methoxy-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyridin-2-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic materials for electronic and optoelectronic applications.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
作用机制
The mechanism of action of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-2-yl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
3-(Pyridin-2-yl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
4-Methoxy-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical behavior.
Uniqueness
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is unique due to the presence of both the methoxy and pyridin-2-yl groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-methoxy-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-6-5-10(9-15)8-11(13)12-4-2-3-7-14-12/h2-9H,1H3 |
InChI 键 |
OQMYZDMSLIKZRO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)




![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)

![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)

